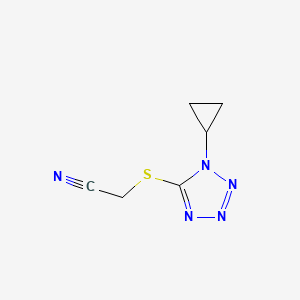
6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 6th position and a 3-fluoro-4-methylphenyl group attached to the nitrogen at the 4th position of the pyrimidine ring. It has garnered interest in various fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine-2,4-diamine and 3-fluoro-4-methylaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI) may be used to facilitate the coupling reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and boronic acids.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity and affecting cellular processes.
Pathways: It can modulate signaling pathways involved in cell growth, apoptosis, and immune responses, leading to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 6-chloro-N4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine
- 4-chloro-6-(methylamino)pyrimidine
- 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine
Uniqueness
6-chloro-N4-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine is unique due to the specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C11H10ClFN4 |
|---|---|
分子量 |
252.67 g/mol |
IUPAC名 |
6-chloro-4-N-(3-fluoro-4-methylphenyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10ClFN4/c1-6-2-3-7(4-8(6)13)15-10-5-9(12)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) |
InChIキー |
HCLWGDKBQCORIV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)


![6-Bromoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14913198.png)

![4,4,5,5-Tetramethyl-2-(4-methylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14913216.png)





![1-Azaspiro[4.5]decan-8-amine dihydrochloride](/img/structure/B14913243.png)

